1-cyano-N-(cycloheptylideneamino)formamide
Description
1-Cyano-N-(cycloheptylideneamino)formamide is a specialized organic compound featuring a cyano group (-CN), a formamide backbone (-NH-C(=O)-), and a cycloheptylideneamino substituent. This structure confers unique reactivity and physicochemical properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-cyano-N-(cycloheptylideneamino)formamide |
InChI |
InChI=1S/C9H13N3O/c10-7-9(13)12-11-8-5-3-1-2-4-6-8/h1-6H2,(H,12,13) |
InChI Key |
FWOCEVBVQPJWOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=NNC(=O)C#N)CC1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-cyano-N-(cycloheptylideneamino)formamide can be achieved through several methods. One common approach involves the reaction of cycloheptylamine with cyanoacetic acid under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as dimethylformamide. The mixture is heated to facilitate the formation of the desired product .
Industrial production methods often involve the use of more efficient and scalable processes. For instance, the reaction can be conducted in a continuous flow reactor, which allows for better control over reaction parameters and higher yields .
Chemical Reactions Analysis
1-Cyano-N-(cycloheptylideneamino)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common reagents used in these reactions include dimethylformamide, dicyclohexyl carbodiimide, and 4-N,N-dimethylaminopyridine . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyano-N-(cycloheptylideneamino)formamide has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-cyano-N-(cycloheptylideneamino)formamide exerts its effects involves interactions with specific molecular targets. The cyano group can act as an electrophile, participating in various chemical reactions that modify the structure and function of target molecules. The formamide group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Formamide (NH₂CHO)
Formamide, a simple amide, serves as a benchmark for understanding the reactivity of 1-cyano-N-(cycloheptylideneamino)formamide. Key differences include:
- Functional Groups: The absence of a cyano group and cycloheptylideneamino moiety in formamide reduces steric hindrance and polarizability, leading to higher solubility in polar solvents (ε = 108 vs. ~80 for water) .
- Synthesis: Formamide is industrially produced via carbonylation of ammonia or ammonolysis of alkyl formates, whereas the target compound likely requires multi-step synthesis involving cycloheptylideneamine and cyanoformylation .
- Applications : Formamide is widely used as a solvent and softener, while the target compound’s specialized structure suggests niche roles in catalysis or bioactive molecule synthesis .
Table 1: Physicochemical Comparison
| Property | 1-Cyano-N-(cycloheptylideneamino)formamide | Formamide |
|---|---|---|
| Molecular Weight (g/mol) | ~207 (estimated) | 45.04 |
| Functional Groups | -CN, -NH-C(=O)-, cycloheptylideneamino | -NH₂, -CHO |
| Dielectric Constant | Lower (due to nonpolar cycloheptyl group) | 108 |
| Solubility | Likely low in water, high in organics | Miscible with water |
Isocyanic Acid (HNCO)
HNCO, an isomer of formamide, shares a similar molecular formula but diverges in reactivity:
- Stability: HNCO is prone to polymerization under ambient conditions, whereas the target compound’s cycloheptylideneamino group may enhance steric stabilization .
- Astrochemical Relevance : HNCO and formamide coexist in interstellar ices, with HNCO/formamide column density ratios ranging from 1:3 to 1:1 in irradiated mixtures (e.g., H₂O:CH₄:N₂) . This contrasts with the synthetic conditions required for the target compound, which lacks direct astrophysical detection data .
2-Cyano-N-[(methylamino)carbonyl]acetamide
This analog (CAS 6972-77-6) shares a cyano and formamide motif but replaces the cycloheptylideneamino group with a methylamino-acetamide chain:
- Toxicity: Limited toxicological data exist for both compounds, though the methylamino group in the analog may introduce higher reactivity in biological systems .
- Synthetic Flexibility: The cycloheptylideneamino group in the target compound likely complicates synthesis compared to the simpler methylamino derivative .
Table 2: Structural and Functional Comparisons
| Compound | Key Structural Features | Notable Reactivity |
|---|---|---|
| 1-Cyano-N-(cycloheptylideneamino)formamide | Cycloheptylideneamino, -CN, -NH-C(=O)- | Potential for intramolecular H-bonding |
| 2-Cyano-N-[(methylamino)carbonyl]acetamide | Methylamino, -CN, acetamide | Higher polarity due to acetamide |
| HNCO | Linear -N=C=O structure | Polymerizes readily |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
